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molecular formula C12H14BrNO4 B8816656 Diethyl 2-(2-Bromo-4-pyridyl)malonate

Diethyl 2-(2-Bromo-4-pyridyl)malonate

Cat. No. B8816656
M. Wt: 316.15 g/mol
InChI Key: RIHUXTHFFOGHJT-UHFFFAOYSA-N
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Patent
US08637508B2

Procedure details

2-Bromo-4-methylpyridine (70.0 g, 407 mmol) was added drop wise to a cooled (−78° C.) solution of LDA (2.0 M in toluene/THF/ethyl benzene, 610.4 ml, 1.22 mol) in dry THF (600 ml) for 30 min. ethylchloroformate (132.3 g, 1.22 mol) was added to the resultant reaction mixture with addition funnel at −78° C. and stirring continued for 90 min. Reaction mixture was treated with saturated NH4Cl solution and worked up with ethyl acetate by washing with water, brine followed by drying over anhy. Na2SO4. Organic layer ws concentrated under reduced pressure to obtain crude product which was purified by column chromatography with 10% ethyl acetate in Hexane to furnish title compound as a brown color oily liquid. Yield: 115.0 g (89%). TLC (10% ethyl acetate in hexane) Rf=0.15; LCMS: RtH8=1.475 [M+1]+=315.8 and 317.8; HPLC RtH9=7.30 min (86.7%); 1H NMR (400 MHz, CDCl3) δ 8.38 (d, 1H), 7.56 (t, 1H), 7.34 (dd, 1H), 4.55 (s, 1H), 4.29-4.18 (m, 4H), 1.28 (t, 6H).
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
610.4 mL
Type
reactant
Reaction Step Two
Quantity
132.3 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Li+].CC([N-]C(C)C)C.[CH2:17]([O:19][C:20](Cl)=[O:21])[CH3:18].[NH4+].[Cl-].[C:25]([O:28][CH2:29][CH3:30])(=[O:27])C>C1COCC1>[CH2:17]([O:19][C:20](=[O:21])[CH:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Br:1])[CH:7]=1)[C:25]([O:28][CH2:29][CH3:30])=[O:27])[CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Step Two
Name
Quantity
610.4 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
132.3 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the resultant
CUSTOM
Type
CUSTOM
Details
reaction mixture
ADDITION
Type
ADDITION
Details
with addition funnel at −78° C.
CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
by washing with water, brine
CUSTOM
Type
CUSTOM
Details
by drying over anhy
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer ws concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography with 10% ethyl acetate in Hexane

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1=CC(=NC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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